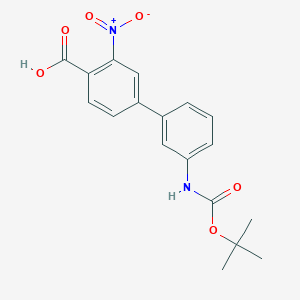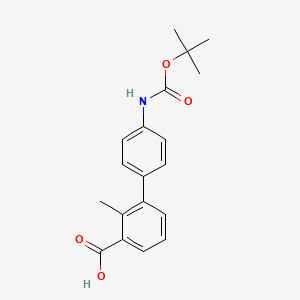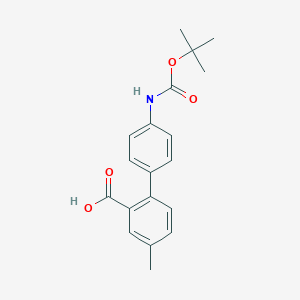
3-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%
Descripción general
Descripción
3-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, or 3-Boc-AP-5-FB, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white crystalline solid with a molecular weight of 311.32 g/mol. 3-Boc-AP-5-FB is a useful reagent in the synthesis of many pharmaceuticals, due to its strong acidic properties. In addition, it has been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
3-Boc-AP-5-FB has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been studied for its ability to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Bacillus subtilis. In addition, 3-Boc-AP-5-FB has been studied for its potential applications in the treatment of certain cancers, such as breast cancer and ovarian cancer.
Mecanismo De Acción
The mechanism of action of 3-Boc-AP-5-FB is not fully understood. It is believed to act by blocking the activity of certain enzymes that are involved in the growth and replication of cells. In particular, it is thought to block the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, it is believed to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Boc-AP-5-FB has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Boc-AP-5-FB in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, and it can be used as a reagent in the synthesis of various pharmaceuticals. Additionally, it is relatively inexpensive and has low toxicity. One limitation is that it can be difficult to purify, and the reaction time for the synthesis of 3-Boc-AP-5-FB can be relatively long.
Direcciones Futuras
There are several possible future directions for the research and development of 3-Boc-AP-5-FB. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer and infectious diseases. Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient methods of synthesis. Finally, further research could be conducted to explore its potential applications in the fields of biochemistry and physiology.
Métodos De Síntesis
3-Boc-AP-5-FB can be synthesized from 3-aminophenol, 5-fluorobenzoic acid, and tert-butyl chloroformate, through a multi-step reaction process. First, the 3-aminophenol is reacted with the tert-butyl chloroformate in an aqueous solution, to produce the 3-Boc-AP-5-FB. This is followed by the reaction of the 3-Boc-AP-5-FB with the 5-fluorobenzoic acid in an aqueous solution, creating the final product. The reaction is conducted at room temperature, and the reaction time is typically between 1-2 hours.
Propiedades
IUPAC Name |
3-fluoro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-15-6-4-5-11(10-15)12-7-13(16(21)22)9-14(19)8-12/h4-10H,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPGTGYXDJVXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127132 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
CAS RN |
1261936-95-1 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261936-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




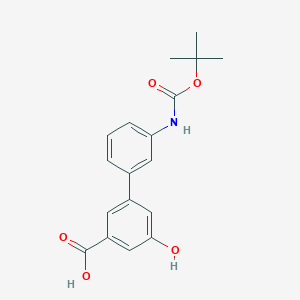
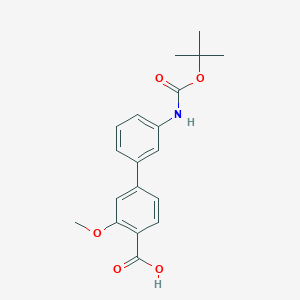
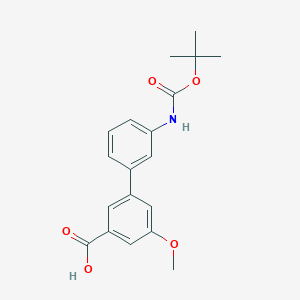
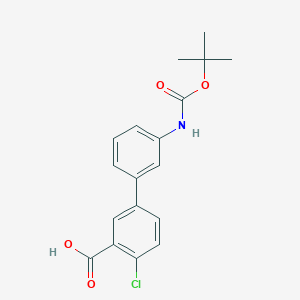
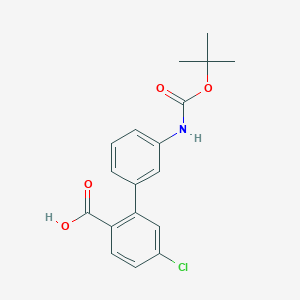

![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)


